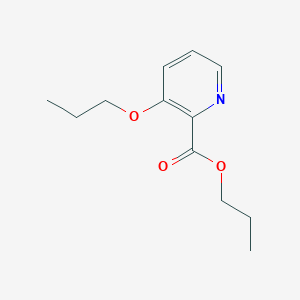

Propyl 3-Propoxypyridine-2-carboxylate

Übersicht

Beschreibung

Propyl 3-Propoxypyridine-2-carboxylate is an organic compound with the molecular formula C12H17NO3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its light yellow to orange clear liquid appearance and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl 3-Propoxypyridine-2-carboxylate can be synthesized through the esterification of 3-propoxypyridine-2-carboxylic acid with propanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

3-Propoxypyridine-2-carboxylic acid+PropanolCatalystPropyl 3-Propoxypyridine-2-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 3-Propoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-propoxypyridine-2-carboxylic acid.

Reduction: Formation of 3-propoxypyridine-2-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Activity

One of the primary applications of Propyl 3-Propoxypyridine-2-carboxylate is as a herbicide. Research indicates that this compound can be effectively used to control undesirable vegetation in various crops. It is often combined with safeners to mitigate phytotoxic effects on desirable plants while maintaining herbicidal efficacy against weeds. The use of compositions containing this pyridine carboxylate herbicide allows for targeted application, reducing potential damage to crops like maize, wheat, and soybeans .

Composition Examples

The following table summarizes some formulations involving this compound and their respective applications:

| Formulation | Active Ingredients | Application Method | Target Crops |

|---|---|---|---|

| Herbicide Safener Composition | This compound + Isoxadifen | Pre-emergence or post-emergence | Maize, wheat, barley |

| Combination with Other Herbicides | This compound + Glyphosate | Soil application | Broadleaf crops, cereals |

Medicinal Chemistry

Potential Therapeutic Uses

Beyond its agricultural applications, this compound has shown promise in medicinal chemistry. Its structural characteristics suggest potential interactions with biological targets. Studies have indicated that derivatives of pyridine carboxylates may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological development .

Case Studies

Case Study 1: Efficacy in Crop Protection

A study conducted on the efficacy of this compound as a herbicide demonstrated significant reductions in weed biomass compared to untreated controls. The results indicated that applying the compound at a rate of 30 g ai/ha effectively controlled common weed species without adversely affecting crop yield .

Case Study 2: Toxicological Assessment

Research assessing the toxicity of this compound revealed that when used within recommended dosages, it exhibited low toxicity to non-target organisms. This finding supports its use in integrated pest management systems where environmental safety is a priority .

Wirkmechanismus

The mechanism of action of Propyl 3-Propoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Propoxypyridine-2-carboxylic acid

- Propyl 3-Propoxypicolinate

- 3-Propoxypyridine-2-carboxylic acid propyl ester

Uniqueness

Propyl 3-Propoxypyridine-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Biologische Aktivität

Propyl 3-Propoxypyridine-2-carboxylate, a compound with the molecular formula C₁₂H₁₇NO₃ and CAS number 134319-22-5, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Purity | ≥98% (GC) |

| CAS Number | 134319-22-5 |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. For instance, compounds structurally similar to this pyridine derivative have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

- Mechanism of Action : The antimicrobial properties are often attributed to the ability of these compounds to penetrate bacterial cell walls and inhibit essential cellular processes. For example, some derivatives have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), crucial for mycobacterial cell wall synthesis .

-

Case Studies :

- A study focusing on pyrazine derivatives reported that certain propyl esters exhibited high antimycobacterial activity with minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL against Mycobacterium tuberculosis H37Rv .

- Another investigation into pyridine derivatives highlighted their potential as antibacterial agents, showcasing effective inhibition against Gram-positive bacteria .

Anti-inflammatory Activity

Emerging research suggests that this compound may also possess anti-inflammatory properties. Pyridine derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Research Findings :

- In vitro studies have demonstrated that certain pyridine derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various cell models.

- Further exploration into the structure-activity relationship (SAR) of these compounds could reveal specific modifications that enhance their anti-inflammatory efficacy.

Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

- Antimicrobial Agents : Its ability to combat resistant strains of bacteria positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : The compound's potential in modulating inflammatory responses suggests applications in treating chronic inflammatory diseases.

- Drug Design : The structural features of this compound may serve as a scaffold for designing novel therapeutic agents targeting specific diseases.

Eigenschaften

IUPAC Name |

propyl 3-propoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-8-15-10-6-5-7-13-11(10)12(14)16-9-4-2/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUCGLNLZXLQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599581 | |

| Record name | Propyl 3-propoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134319-22-5 | |

| Record name | Propyl 3-propoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.